
4,4'-双(2-甲氧基苯乙烯基)-1,1'-联苯
描述
"4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl" belongs to a class of compounds known for their photoluminescent properties. These compounds have been extensively studied for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit light upon excitation.
Synthesis Analysis
The synthesis of similar compounds involves the Knoevenagel reaction, a method used to form carbon-carbon double bonds between aldehydes or ketones and compounds containing active methylene groups. This method has been employed to synthesize photoluminescent compounds by reacting (4-methoxyphenyl)acetonitrile with different aldehydes, showcasing the flexibility and utility of this synthetic approach in creating compounds with desired photophysical characteristics (Loewe & Weder, 2002).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl" reveals a crystalline solid form with a significant bathochromic shift in emission spectra compared to their molecular solutions. This shift is indicative of the formation of excimers, molecules formed by the association of two, usually identical, molecules, which exhibit low-bandgap emission characteristics. Such molecular arrangements hint at the potential for tuning the emission characteristics through molecular design (Loewe & Weder, 2002).
Chemical Reactions and Properties
Compounds in this family participate in various chemical reactions that influence their photophysical properties. For instance, the introduction of electron-donating groups such as methoxy groups can lead to a red shift in the absorption maximum, significantly affecting the color and photoluminescent properties of the compounds. These chemical modifications allow for the fine-tuning of the materials' optical properties for specific applications (Sasaki et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, play a crucial role in the application of these materials. The compounds' ability to form crystalline solids with distinct photoluminescent properties underlines the importance of understanding the solid-state physics of these materials. The comparison between the crystalline and molecular solution states of these compounds reveals significant differences in their emission spectra, crucial for designing materials with specific optical properties (Loewe & Weder, 2002).
科学研究应用
光致发光特性:这些化合物显示出高光致发光,使其成为发光器件应用的潜在候选者。这通过合成和研究苯乙烯基低聚物的理化特性得到强调,如 1,4-双-(α-氰基-4-甲氧基苯乙烯基)苯,它们表现出与低带隙发射特征的准分子形成一致的大红移 (Lowe & Weder, 2002)。
太阳能电池应用:这些化合物已用于合成用于纳米结构块状异质结太阳能电池的半导体给体-受体嵌段共聚物,在可再生能源技术中显示出潜力 (Sommer & Thelakkat, 2006)。
染料敏化太阳能电池:某些衍生物,如含有烷氧基苯乙烯基的衍生物,由于其高摩尔消光系数和有效的太阳光收集能力,已被用于染料敏化太阳能电池中 (Kuang et al., 2006)。
荧光传感器:由这些化合物衍生的羟基取代十字形分子在光致去质子化后会显着改变发射颜色,使其适用于荧光传感器 (McGrier et al., 2008)。
聚合中的光引发:这些化合物已被探索作为近紫外或可见光 LED 照射下 (甲基)丙烯酸酯自由基光聚合的高性能光引发剂,表明它们在材料科学中的效用 (Zhang et al., 2014)。
化学合成和表征:关于这些化合物及其配合物的合成和表征有各种研究,为其在不同领域的潜在应用提供了基础知识 (Amer et al., 2020)。
作用机制
4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl has been found to have a variety of properties that make it useful for a range of scientific applications, including its ability to act as a fluorescent dye and its ability to act as a photosensitizer.
属性
IUPAC Name |
1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWHDJKNZWAAR-YHARCJFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068231 | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40470-68-6 | |
| Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the analytical significance of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl's fluorescence?
A1: The inherent fluorescence of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl makes it detectable at very low concentrations using High Performance Liquid Chromatography (HPLC) with a fluorescence detector []. This is crucial for analyzing its presence in food contact materials, as even trace amounts can be identified and quantified. The study achieved a limit of detection (LOD) of 0.05 mg/L for this compound, highlighting the sensitivity of the fluorescence-based detection method [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



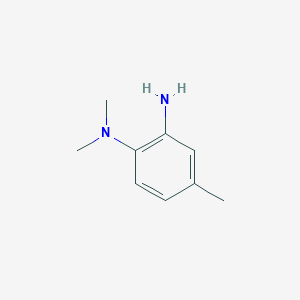


![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)



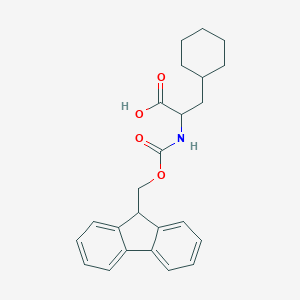
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
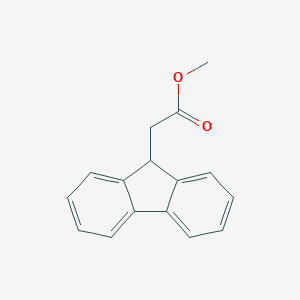
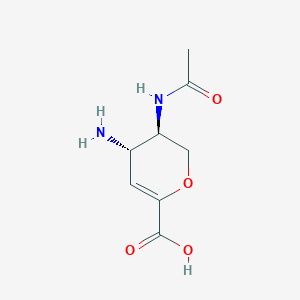
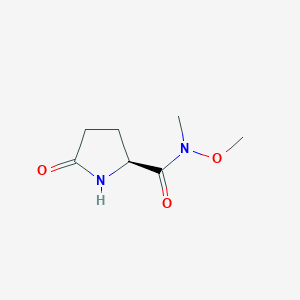
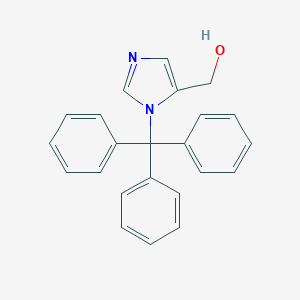
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)